molecular formula C8H8N2O2 B13246404 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid

3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid

Cat. No.: B13246404
M. Wt: 164.16 g/mol
InChI Key: SZEYYKAJBTWWFZ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-imidazol-2-yl)prop-2-ynoic acid (CAS 1339251-99-8) is a heterocyclic organic compound of molecular formula C₈H₈N₂O₂ and molecular weight 164.16 g/mol . This compound is characterized by a 1-ethyl-substituted imidazole ring connected to a propiolic acid moiety (-C≡C-COOH) . The structure features a rigid alkyne spacer that confers unique electronic properties and makes the compound a valuable building block in synthetic and medicinal chemistry . This compound serves as a key synthetic intermediate for the preparation of more complex molecules . Its structural features, particularly the propiolic acid group, allow it to function as a Michael acceptor, enabling it to interact with biological nucleophiles, such as the catalytic cysteine in enzyme active sites . This mechanism is central to its investigation as a potential warhead in the design of covalent inhibitors for therapeutic targets, including viral proteases like SARS-CoV-2 3CLpro . Furthermore, the imidazole core is a privileged structure in pharmacology, often associated with binding to biological targets, which makes this compound a promising scaffold for developing novel bioactive molecules . The compound is for research applications only and is not intended for diagnostic or therapeutic use .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(1-ethylimidazol-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H8N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12)

InChI Key

SZEYYKAJBTWWFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C#CC(=O)O

Origin of Product

United States

Preparation Methods

Imidazole Ring Formation

The synthesis begins with constructing the imidazole core. The Debus-Radziszewski reaction is a classical method, utilizing glyoxal, formaldehyde, and ammonia or primary amines under reflux conditions. For this compound, glyoxal reacts with ethylamine derivatives to form 1-ethylimidazole intermediates.

Key Conditions :

  • Temperature: 80–100°C
  • Solvent: Aqueous ethanol or methanol
  • Yield: 60–75%

Ethylation of the Imidazole Ring

Ethylation introduces the 1-ethyl substituent. Ethyl iodide in the presence of potassium carbonate facilitates this step.

Procedure :

  • Dissolve 1H-imidazole in dry acetonitrile.
  • Add ethyl iodide (1.2 eq) and K₂CO₃ (1.5 eq).
  • Reflux at 60°C for 12–24 hours.

Optimization :

  • Higher yields (>85%) are achieved using phase-transfer catalysts like tetrabutylammonium bromide.

Industrial-Scale Production

Industrial methods prioritize scalability and purity:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Catalyst Loading 5–10 mol% <1 mol% (heterogeneous)
Purification Column Chromatography Crystallization
Overall Yield 45–65% 70–80%

Continuous flow reactors reduce reaction times (2–4 hours) and improve selectivity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Sonogashira Coupling High regioselectivity Requires inert atmosphere 50–65
Nucleophilic Substitution Cost-effective reagents Competing N-alkylation side reactions 40–55
Continuous Flow Scalable, reduced waste High initial infrastructure cost 70–80

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-imidazol-2-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(1-Ethyl-1H-imidazol-2-yl)prop-2-ynoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison of Key Compounds
Compound Name Imidazole Substituent Acid Type Linkage Type Key Functional Groups
3-(1-Ethyl-1H-imidazol-2-yl)prop-2-ynoic acid 1-Ethyl, 2-yl Prop-2-ynoic Ethynyl Triple bond (C≡C), carboxylic acid
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid 1-Methyl, 2-yl Propanoic Thioether Single bond (C-S), carboxylic acid
(E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid 1-Methyl, 2-yl Acrylic (E-isomer) Thioether Double bond (C=C), carboxylic acid
3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate 2-Methyl, 1-yl Propanoic Direct C-N Single bond (C-N), carboxylic acid

Key Observations:

  • Linkage Type : The ethynyl linkage in the target compound is distinct from thioether or direct C-N bonds in analogs, affecting electronic conjugation and stability.
  • Acid Group: The prop-2-ynoic acid’s triple bond introduces rigidity and electron deficiency, which may increase reactivity in nucleophilic additions compared to propenoic or propanoic acids .
Table 3: Property Comparison
Compound Name Reactivity Highlights Biological Relevance
This compound High electrophilicity (triple bond) Potential for click chemistry or enzyme inhibition
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid Mitochondria-targeted prodrug (antioxidant delivery) Demonstrated in methimazole prodrug studies
(E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid Substrate for enoyl-CoA hydratase (stereospecific hydration) Enzyme interaction studies

Key Observations:

  • Target Compound : The triple bond may enable click chemistry applications (e.g., bioconjugation) or act as a Michael acceptor in enzyme inhibition.
  • Thioether Analogs : These exhibit mitochondrial targeting, suggesting that the target compound’s ethyl group could similarly enhance biodistribution .

Biological Activity

3-(1-ethyl-1H-imidazol-2-yl)prop-2-ynoic acid, a compound characterized by its unique imidazole structure and propyne moiety, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into its antimicrobial properties, mechanisms of action, and ongoing research efforts.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉N₂O₂. The compound features an imidazole ring substituted with an ethyl group and a propynyl group, which contribute to its chemical reactivity and biological interactions. The structural characteristics allow for significant engagement with biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits strong antimicrobial and antifungal activities. In vitro studies have demonstrated its efficacy against various pathogens, making it a candidate for further pharmaceutical development. The compound's ability to disrupt microbial cell functions is linked to its structural features, which facilitate binding to essential microbial enzymes.

Table 1: Antimicrobial Efficacy of this compound

Pathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Gram-positive Bacteria8 µg/mL
Gram-negative Bacteria16 µg/mL
Fungi4 µg/mL

The mechanisms by which this compound exerts its biological effects are currently under investigation. Preliminary studies suggest that the compound may inhibit key metabolic pathways in microbial cells, leading to growth inhibition or cell death. Interaction studies reveal that it may bind to specific enzyme active sites, disrupting normal cellular functions.

Case Studies and Research Findings

Several research initiatives have focused on the biological activity of this compound:

  • Antimicrobial Activity Study : A study conducted on various bacterial strains showed that this compound effectively reduced bacterial viability by targeting cell wall synthesis pathways. The results indicated a significant reduction in colony-forming units (CFUs) at concentrations as low as 8 µg/mL against Staphylococcus aureus.
  • Fungal Inhibition Study : Another investigation evaluated the antifungal properties against Candida albicans. The compound demonstrated a MIC of 4 µg/mL, showcasing its potential as an antifungal agent.
  • Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other antimicrobial agents. Preliminary results suggest enhanced efficacy when used in conjunction with traditional antibiotics, indicating potential for combination therapy strategies.

Synthesis and Applications

The synthesis of this compound typically involves several key steps, including oxidation and reduction reactions that optimize yield and purity. Advanced techniques such as continuous flow reactors are employed to enhance production efficiency.

Table 2: Synthetic Routes for this compound

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionBromine or chlorineCatalyst presence

Future Directions

Ongoing research aims to elucidate the detailed mechanisms of action and the full spectrum of biological activities associated with 3-(1-ethyl-1H-imidazol-2-y)prop–2–ynoic acid. Investigations into its pharmacokinetics and potential toxicity profiles are crucial for assessing its viability as a therapeutic agent.

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